molecular formula C14H17N3O2 B12692367 4-Methyl-2-(4-morpholinylmethyl)-2,3-dihydroquinazoline 3-oxide CAS No. 6965-80-6

4-Methyl-2-(4-morpholinylmethyl)-2,3-dihydroquinazoline 3-oxide

Cat. No.: B12692367
CAS No.: 6965-80-6
M. Wt: 259.30 g/mol
InChI Key: AZFFLRNZLXOHRI-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-morpholinylmethyl)-2,3-dihydroquinazoline 3-oxide is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a morpholine ring attached to the quinazoline core, which is further modified by a methyl group and an oxide functionality. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-morpholinylmethyl)-2,3-dihydroquinazoline 3-oxide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where the quinazoline core reacts with morpholine in the presence of a suitable base such as sodium hydride.

    Methylation: The methyl group is introduced through alkylation reactions using methyl iodide or similar reagents.

    Oxidation: The final step involves the oxidation of the quinazoline core to form the 3-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-morpholinylmethyl)-2,3-dihydroquinazoline 3-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the 3-oxide back to the parent quinazoline compound.

    Substitution: The morpholine group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Higher oxides or quinazoline N-oxides.

    Reduction: Parent quinazoline compound.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

4-Methyl-2-(4-morpholinylmethyl)-2,3-dihydroquinazoline 3-oxide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-morpholinylmethyl)-2,3-dihydroquinazoline 3-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Methyl-2-(4-morpholinylmethyl)-2,3-dihydroquinazoline 3-oxide can be compared with other similar compounds, such as:

    Quinazoline N-oxides: These compounds share the quinazoline core but differ in the substituents and oxidation state.

    Morpholine-substituted Quinazolines: These compounds have a morpholine group attached to the quinazoline core but may lack the methyl group or oxide functionality.

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

6965-80-6

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

4-[(4-methyl-3-oxidoquinazolin-3-ium-2-yl)methyl]morpholine

InChI

InChI=1S/C14H17N3O2/c1-11-12-4-2-3-5-13(12)15-14(17(11)18)10-16-6-8-19-9-7-16/h2-5H,6-10H2,1H3

InChI Key

AZFFLRNZLXOHRI-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(=NC2=CC=CC=C12)CN3CCOCC3)[O-]

Origin of Product

United States

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